2-Cyanobenzyl acetate
Overview
Description
2-Cyanobenzyl acetate is an organic compound with the molecular formula C10H9NO2. It is a derivative of benzyl acetate, where the benzyl group is substituted with a cyano group at the ortho position. This compound is used in various chemical synthesis processes and has applications in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Cyanobenzyl acetate can be synthesized through several methods. One common method involves the reaction of 2-(chloromethyl)benzonitrile with sodium acetate. The reaction typically occurs at elevated temperatures, around 100-110°C .
Industrial Production Methods
Industrial production of this compound often involves the transformation of aminomethyl groups in cyanobenzylamine compounds into acyloxymethyl groups without damaging the cyano group on the benzene ring. This transformation can be achieved using nitrosonium ions .
Chemical Reactions Analysis
Types of Reactions
2-Cyanobenzyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve nucleophiles like hydroxide ions or amines.
Major Products
Oxidation: Produces carboxylic acids or other oxidized products.
Reduction: Produces amines or other reduced derivatives.
Substitution: Produces various substituted benzyl derivatives.
Scientific Research Applications
2-Cyanobenzyl acetate is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic compounds.
Biology: In the study of biochemical pathways and enzyme interactions.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Cyanobenzyl acetate involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the acetate group can undergo hydrolysis or substitution reactions. These interactions can affect various biochemical pathways and processes .
Comparison with Similar Compounds
Similar Compounds
Benzyl acetate: Similar structure but lacks the cyano group.
2-Cyanobenzyl alcohol: Similar structure but with a hydroxyl group instead of an acetate group.
2-Cyanobenzyl chloride: Similar structure but with a chloride group instead of an acetate group.
Uniqueness
2-Cyanobenzyl acetate is unique due to the presence of both the cyano and acetate groups, which provide distinct reactivity and applications compared to its similar compounds .
Properties
IUPAC Name |
(2-cyanophenyl)methyl acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-8(12)13-7-10-5-3-2-4-9(10)6-11/h2-5H,7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOFPWQBFLJPNNE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=CC=CC=C1C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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